Fenpyroximate, (Z)-
Overview
Description
Fenpyroximate is a pyrazolium insecticide primarily used to control phytophagous mites in various crops, including fruits, tree nuts, ornamentals, and sugarbeet . It is known for its low aqueous solubility and moderate persistence in soils . Fenpyroximate is effective against mites from families such as Tetranychidae, Tarsonemidae, Tenuipalpidae, and Eriophyidae .
Mechanism of Action
Fenpyroximate, also known as (Z)-Fenpyroximate, is a pyrazolium insecticide used to control important phytophagous mites in fruit and other crops .
Target of Action
Fenpyroximate primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential energy source for many chemical reactions in the cell .
Biochemical Pathways
It is known that the compound interferes with the electron transport chain in the mitochondria, disrupting energy production and leading to cell death .
Pharmacokinetics
It is also known that the plant metabolism of Fenpyroximate is very slow .
Result of Action
The primary result of Fenpyroximate’s action is the death of the mite. By inhibiting the mitochondrial complex I, Fenpyroximate disrupts ATP production, leading to energy depletion and eventual cell death .
Action Environment
Fenpyroximate’s action can be influenced by environmental factors. Furthermore, the terminal residues of Fenpyroximate in citrus fruits were found to be less than the maximum residue limits (MRLs) specified in all the existing international standards .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the inhibition of mitochondrial complex I electron transport . This suggests that Fenpyroximate, (Z)- may interact with enzymes, proteins, and other biomolecules involved in this pathway.
Cellular Effects
Fenpyroximate, (Z)- has been shown to induce morphological changes in mitochondria at low concentrations . Some studies have reported that Fenpyroximate, (Z)- and similar compounds can cause a significant dose-dependent decrease of intracellular ATP . This suggests that Fenpyroximate, (Z)- may influence cell function by impacting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of Fenpyroximate, (Z)- is primarily through its action as a mitochondrial complex I electron transport inhibitor . This means that Fenpyroximate, (Z)- interferes with the normal function of the electron transport chain in the mitochondria, which is crucial for ATP production and overall cellular energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, Fenpyroximate, (Z)- has been observed to have a half-life of 1.7 to 2.2 days . This suggests that the effects of Fenpyroximate, (Z)- can change over time, potentially due to its degradation or metabolism within the system.
Metabolic Pathways
It is known that Fenpyroximate, (Z)- is a mitochondrial complex I electron transport inhibitor , suggesting that it may interact with enzymes or cofactors involved in this pathway.
Transport and Distribution
Given its role as a mitochondrial complex I electron transport inhibitor , it is likely that Fenpyroximate, (Z)- may be transported to and concentrated in the mitochondria.
Subcellular Localization
Given its role as a mitochondrial complex I electron transport inhibitor , it is likely that Fenpyroximate, (Z)- may be localized within the mitochondria, where it can exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenpyroximate is synthesized through a multi-step process involving the reaction of tert-butyl 4-hydroxybenzoate with 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride to yield fenpyroximate .
Industrial Production Methods: Industrial production of fenpyroximate involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The process ensures the production of fenpyroximate with high purity and minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Fenpyroximate undergoes various chemical reactions, including:
Oxidation: Fenpyroximate can be oxidized to form its corresponding oxime derivative.
Reduction: Reduction of fenpyroximate can lead to the formation of its hydroxylamine derivative.
Substitution: Substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions include oxime derivatives, hydroxylamine derivatives, and substituted phenoxy derivatives .
Scientific Research Applications
Fenpyroximate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrazolium insecticides.
Biology: Employed in studies on the impact of insecticides on non-target organisms and ecosystems.
Industry: Widely used in agriculture to control mite populations and improve crop yields.
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl 4-[[(Z)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNOYZRYGDPNH-MYYYXRDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N\OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106000 | |
Record name | (Z)-Fenpyroximate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149054-53-5, 111812-58-9 | |
Record name | Benzoic acid, 4-[[[(Z)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149054-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenpyroximate, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149054535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-Fenpyroximate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-Fenpyroximate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENPYROXIMATE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KU62C19KY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to measure both fenpyroximate and (Z)-fenpyroximate in citrus fruits?
A1: While fenpyroximate is the active ingredient in pesticides, it can degrade into other forms, including (Z)-fenpyroximate. [] Measuring both the parent compound and its isomer is crucial for accurate assessment of total residues in food products. This ensures consumer safety by comparing total residue levels against established maximum residue limits (MRLs). []
Q2: What analytical techniques are commonly used to quantify fenpyroximate and its isomers in food matrices?
A2: The provided research highlights the use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for quantifying fenpyroximate and (Z)-fenpyroximate in honey [] and citrus fruits. [] This technique offers high sensitivity and selectivity, enabling accurate determination of trace amounts of these compounds in complex matrices.
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